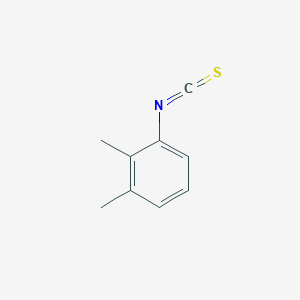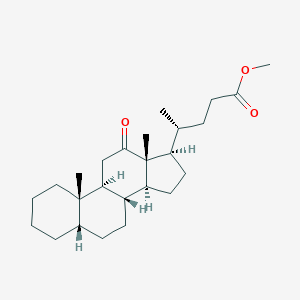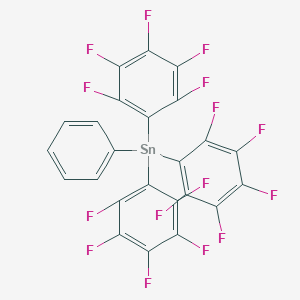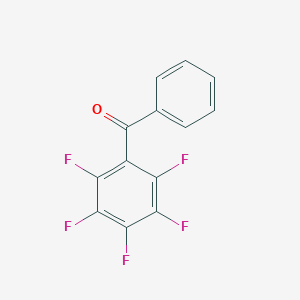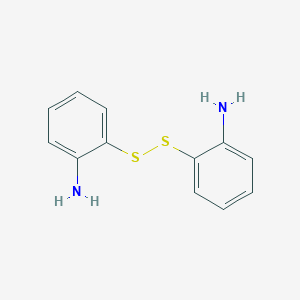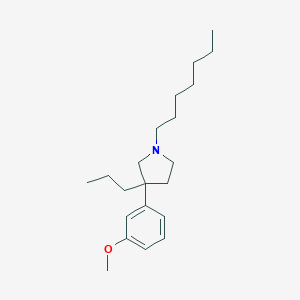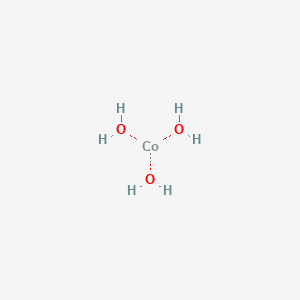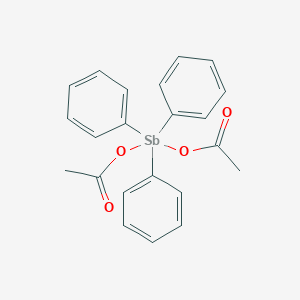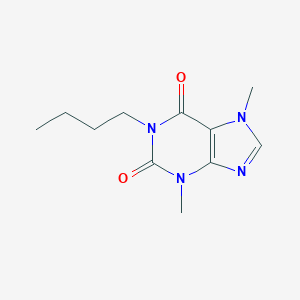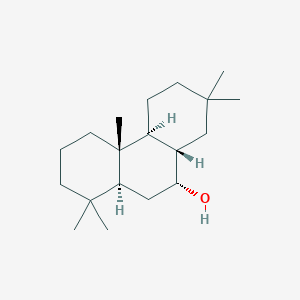
5-amino-N-methyl-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-methyl-1,2,4-triazole-1-carboxamide (AMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viruses, this compound has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In viruses, this compound has been shown to inhibit viral replication and reduce viral load. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound is sensitive to light and heat, which can affect its stability and purity. This compound can also be expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of this compound's potential applications in agriculture, medicine, and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide. In medicine, this compound has been studied for its potential anticancer and antiviral properties. This compound has also been used in material science as a building block for the synthesis of new materials.
Propiedades
Número CAS |
1488-96-6 |
|---|---|
Fórmula molecular |
C4H7N5O |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8) |
Clave InChI |
AKXSLZTTZLVFLZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC=N1)N |
SMILES canónico |
CNC(=O)N1C(=NC=N1)N |
Sinónimos |
1H-1,2,4-Triazole-1-carboxamide,2-amino-N-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

